![molecular formula C13H15NO4 B13977760 2,2-Dimethyl-5-[(4-nitrophenyl)methylidene]-1,3-dioxane CAS No. 104143-49-9](/img/structure/B13977760.png)
2,2-Dimethyl-5-[(4-nitrophenyl)methylidene]-1,3-dioxane
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Overview
Description
5-(4-Nitrobenzylidene)-2,2-dimethyl-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a nitrobenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrobenzylidene)-2,2-dimethyl-1,3-dioxane typically involves the condensation of 4-nitrobenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or acetic acid to facilitate the formation of the benzylidene linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Nitrobenzylidene)-2,2-dimethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The benzylidene moiety can be hydrogenated to yield the corresponding saturated compound.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used in substitution reactions.
Major Products
Oxidation: Conversion to 5-(4-aminobenzylidene)-2,2-dimethyl-1,3-dioxane.
Reduction: Formation of 5-(4-nitrocyclohexyl)-2,2-dimethyl-1,3-dioxane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The applications of 2,2-dimethyl-5-[(4-nitrophenyl)methylidene]-1,3-dioxane are primarily in scientific research, where it serves as a building block for synthesizing more complex organic molecules. It is also investigated for its potential biological activities, including antimicrobial and anticancer properties, as well as its potential use in drug development as a precursor for compounds with therapeutic effects.
Synthesis and Reactions
This compound can be created through the condensation of 4-nitrobenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione under acidic or basic conditions, often using a catalyst like piperidine or acetic acid to aid in the formation of the benzylidene linkage.
Scientific Research Applications
- Chemistry It is used as a building block in the synthesis of complex organic molecules.
- Biology It is being investigated for potential biological activities, such as antimicrobial and anticancer properties.
- Medicine Studied for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Potential Derivatives
- Oxidation Conversion to 5-(4-aminobenzylidene)-2,2-dimethyl-1,3-dioxane.
- Reduction Formation of 5-(4-nitrocyclohexyl)-2,2-dimethyl-1,3-dioxane.
- Substitution Creates various substituted derivatives depending on the nucleophile used.
Use as a Key Intermediate
Mechanism of Action
The mechanism of action of 5-(4-Nitrobenzylidene)-2,2-dimethyl-1,3-dioxane is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzylidene moiety may also play a role in modulating the compound’s activity by influencing its binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Nitrophenyl)-2,8-dithioxo-5,7,8,9-tetrahydro-2H-pyrano[2,3-d:6,5-d’]dipyrimidine-4,6(1H,3H)-dione
- (2E,5E)-2-(4-Methoxybenzylidene)-5-(4-nitrobenzylidene)cyclopentanone
Uniqueness
5-(4-Nitrobenzylidene)-2,2-dimethyl-1,3-dioxane is unique due to its dioxane ring structure, which imparts specific chemical properties and reactivity. The presence of the nitrobenzylidene group further enhances its potential for various applications, distinguishing it from other similar compounds.
Biological Activity
2,2-Dimethyl-5-[(4-nitrophenyl)methylidene]-1,3-dioxane (CAS No. 15795-62-7) is a compound with notable structural features that suggest potential biological activity. Its molecular formula is C13H11NO6, and it has garnered interest due to its possible applications in medicinal chemistry and pharmacology. This article aims to summarize the biological activities associated with this compound, highlighting relevant research findings, data tables, and case studies.
The compound is characterized by:
- Molecular Weight : 277.23 g/mol
- Structure : Contains a dioxane ring substituted with a nitrophenyl group, which may influence its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its potential effects on apoptosis and antimicrobial properties.
Apoptosis Modulation
Research indicates that compounds similar to this compound can influence apoptotic pathways. For instance, a study on 4-nitrobenzylidene malononitrile demonstrated its ability to reduce apoptosis-mediated liver damage in murine models. This compound inhibited caspase-3 activation and reduced hepatotoxicity induced by tumor necrosis factor-alpha (TNF-α) and anti-Fas antibody treatments . The implications of these findings suggest that derivatives of nitrophenyl compounds may offer therapeutic avenues for liver protection.
Case Studies and Research Findings
The mechanisms through which this compound may exert its biological effects are likely multifaceted:
- Inhibition of Apoptosis : Similar compounds have been shown to modulate apoptotic pathways by inhibiting key enzymes like caspases.
- Antibacterial Mechanisms : Nitro groups in related compounds can generate reactive species that disrupt bacterial DNA synthesis and function.
Properties
CAS No. |
104143-49-9 |
---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
2,2-dimethyl-5-[(4-nitrophenyl)methylidene]-1,3-dioxane |
InChI |
InChI=1S/C13H15NO4/c1-13(2)17-8-11(9-18-13)7-10-3-5-12(6-4-10)14(15)16/h3-7H,8-9H2,1-2H3 |
InChI Key |
RKRYIMZOIWDWCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(=CC2=CC=C(C=C2)[N+](=O)[O-])CO1)C |
Origin of Product |
United States |
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